molecular formula C12H9NO4S B1505444 (4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone CAS No. 66938-50-9

(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone

Cat. No.: B1505444
CAS No.: 66938-50-9
M. Wt: 263.27 g/mol
InChI Key: GDBFHFJAGCNLJV-UHFFFAOYSA-N
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Description

(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone is a useful research compound. Its molecular formula is C12H9NO4S and its molecular weight is 263.27 g/mol. The purity is usually 95%.
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Biological Activity

(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of substituted thiophenes with appropriate aryl ketones. The method utilized often includes electrophilic aromatic substitution or coupling reactions that yield the desired product with good yields and purity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms. Below are some key findings:

Anticancer Activity

  • Inhibition of Tumor Growth : In vivo studies have demonstrated that compounds similar to this compound significantly inhibit tumor growth in xenograft models. For example, derivatives with similar structural motifs showed IC50 values ranging from 2.6 to 18 nM across various cancer cell lines, indicating potent antiproliferative effects .
  • Mechanism of Action : The compound appears to interact with microtubules, acting through the colchicine site of tubulin. This interaction disrupts microtubule polymerization, which is crucial for cancer cell division and proliferation .
  • Cell Cycle Arrest : Studies have shown that certain derivatives can arrest the cell cycle in the G2/M phase, further contributing to their antiproliferative activity .

Structure-Activity Relationship (SAR)

The positioning of substituents on the phenyl and thiophene rings plays a significant role in modulating biological activity. For instance:

  • Methoxy Group Positioning : The presence and position of methoxy groups on the phenyl ring have been correlated with increased potency against cancer cells . Compounds with methoxy groups at specific positions demonstrated enhanced binding affinity to target proteins involved in cell cycle regulation.

Case Study 1: In Vivo Efficacy

A study conducted on a series of thiophene derivatives, including this compound, revealed substantial tumor growth inhibition in human osteosarcoma xenograft models. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer properties of related compounds. It was found that these compounds selectively inhibit telomerase activity in cancer cells, which is pivotal for maintaining telomere length and cellular immortality . This suggests that this compound may also exert effects beyond mere cytotoxicity.

Data Summary Table

Biological ActivityIC50 Values (nM)Mechanism
Antiproliferative2.6 - 18Microtubule disruption
Telomerase InhibitionNot specifiedTelomere maintenance interference
Cell Cycle ArrestNot specifiedG2/M phase arrest

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its structure allows for interaction with various biological targets, making it a candidate for further investigation.

Case Study: Anticancer Activity
Recent studies have demonstrated that (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone exhibits significant cytotoxic effects on cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism
MCF-715.2Apoptosis induction
A54912.8CDK inhibition
HCT11610.5PARP inhibition

These findings suggest that the compound may induce apoptosis and inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and poly(ADP-ribose) polymerases (PARPs) .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Synthetic Routes
The compound can be synthesized through several methods, including:

  • Condensation Reactions : The reaction of thiophene derivatives with substituted phenyl ketones.
  • Electrophilic Substitution : Utilizing electrophiles to introduce functional groups onto the aromatic rings.

These synthetic strategies are critical for producing derivatives that may have enhanced biological activity or novel properties .

Material Science

In material science, this compound has potential applications in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Properties and Applications
The compound's thiophene moiety contributes to its electronic characteristics, making it suitable for use in organic electronic devices. Research is ongoing to explore its effectiveness in improving charge transport and stability in organic solar cells .

Properties

IUPAC Name

(4-methoxy-3-nitrophenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c1-17-10-5-4-8(7-9(10)13(15)16)12(14)11-3-2-6-18-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBFHFJAGCNLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705220
Record name (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66938-50-9
Record name (4-Methoxy-3-nitrophenyl)-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66938-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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